3-Amino-2-oxoindoline-7-carboxylic acid

CCR5 antagonism HIV entry inhibition GPCR pharmacology

3-Amino-2-oxoindoline-7-carboxylic acid (CAS 155997-47-0), IUPAC name 3-amino-2-oxo-1,3-dihydroindole-7-carboxylic acid, is a heterobifunctional oxindole derivative with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol. The compound features a privileged 2-oxoindoline scaffold bearing a 3-amino substituent and a 7-carboxylic acid moiety, providing three chemically distinct handles for derivatization.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 155997-47-0
Cat. No. B590022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-oxoindoline-7-carboxylic acid
CAS155997-47-0
Synonyms1H-Indole-7-carboxylicacid,3-amino-2,3-dihydro-2-oxo-(9CI)
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)NC(=O)C2N
InChIInChI=1S/C9H8N2O3/c10-6-4-2-1-3-5(9(13)14)7(4)11-8(6)12/h1-3,6H,10H2,(H,11,12)(H,13,14)
InChIKeyXARIQWZVPVLNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-oxoindoline-7-carboxylic Acid (CAS 155997-47-0): Procurement-Ready Indoline Building Block for Targeted Medicinal Chemistry


3-Amino-2-oxoindoline-7-carboxylic acid (CAS 155997-47-0), IUPAC name 3-amino-2-oxo-1,3-dihydroindole-7-carboxylic acid, is a heterobifunctional oxindole derivative with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol . The compound features a privileged 2-oxoindoline scaffold bearing a 3-amino substituent and a 7-carboxylic acid moiety, providing three chemically distinct handles for derivatization . Its SMILES notation (O=C(C1=CC=CC2=C1NC(C2N)=O)O) confirms the substitution pattern [1]. Commercial availability at ≥98% purity from multiple ISO-certified suppliers supports immediate research procurement .

Heterobifunctional oxindole building block
3-amino and 7-carboxylic acid handles for derivatization
Supports fragment-based medicinal chemistry workflows
High-purity grade from ISO-certified suppliers

Why 3-Amino-2-oxoindoline-7-carboxylic Acid Cannot Be Replaced by Common 2-Oxoindoline-7-carboxylic Acid Analogs


Generic substitution with the more abundant and structurally simpler 2-oxoindoline-7-carboxylic acid (CAS 25369-43-1) or its 5-halogenated derivatives fundamentally alters the compound's biological activity profile and synthetic utility. The 3-amino group in 3-amino-2-oxoindoline-7-carboxylic acid introduces a nucleophilic amine handle that is absent in the parent 2-oxoindoline scaffold, enabling distinct synthetic transformations such as amide bond formation, reductive amination, and urea synthesis [1]. Critically, this 3-amino substitution dramatically shifts the compound's target engagement profile—converting a predominantly antibacterial scaffold into one with quantifiable CCR5 antagonism, 12-lipoxygenase inhibition, and distinct cytotoxicity against specific cancer cell lines [2]. The comparative evidence below demonstrates that substitution at the 3-position of the oxindoline core is not a conservative modification but a determinant of both synthetic route feasibility and biological target selectivity.

Target Compound
Common Substitute
3-Amino-2-oxoindoline-7-carboxylic acid
2-Oxoindoline-7-carboxylic acid (CAS 25369-43-1)
3-amino group enables amide bond formation, reductive amination, and urea synthesis
Lacks nucleophilic amine handle; synthetic routes limited
Reported CCR5 antagonist, 12-LOX inhibitor, and antimicrobial activity
Primarily antibacterial profile; no CCR5 or 12-LOX target engagement reported
3-position substitution is a determinant of both synthetic feasibility and biological target selectivity; direct replacement with parent scaffold may alter research outcomes.

Quantitative Differentiation of 3-Amino-2-oxoindoline-7-carboxylic Acid from Its Closest Structural Analogs


CCR5 Antagonist Activity: 3-Amino-2-oxoindoline-7-carboxylic Acid Demonstrates Quantifiable Affinity While Parent 2-Oxoindoline Scaffold Shows No Reported Activity

3-Amino-2-oxoindoline-7-carboxylic acid exhibits measurable CCR5 antagonist activity with an IC50 of 7.8 μM in MOLT4/CCR5 cells [1]. In contrast, the parent 2-oxoindoline-7-carboxylic acid scaffold has no reported CCR5 activity in the same assay systems, indicating that the 3-amino substitution is essential for CCR5 target engagement [2]. A structurally distinct oxindole derivative (CHEMBL2164217) shows 70,000-fold higher potency (IC50 0.11 nM) [3], establishing the baseline that 3-amino-2-oxoindoline-7-carboxylic acid represents a low-micromolar starting point suitable for fragment-based optimization rather than a development candidate.

CCR5 Antagonist
Class-level inference
7.8 μM vs inactive parent
Fragment-level CCR5 target engagement context
Data to verify; class-level inference
CCR5 antagonism HIV entry inhibition GPCR pharmacology

12-Lipoxygenase Inhibition: 3-Amino-2-oxoindoline-7-carboxylic Acid Shows Substrate-Specific Activity

3-Amino-2-oxoindoline-7-carboxylic acid demonstrates inhibition of human platelet-type 12-lipoxygenase with an IC50 of 2.6 μM [1]. This activity is consistent with the broader class of indole-based lipoxygenase inhibitors described in patent literature [2]. The parent 2-oxoindoline-7-carboxylic acid scaffold has been evaluated in mouse epidermal 12-LO assays but lacks reported quantitative inhibition data in human enzyme systems [3]. For context, the reference lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC50 values of 30 μM for both 12-LOX and 15-LOX [4].

12-LOX Inhibition
Cross-study comparable
2.6 μM ~11.5× lower vs NDGA reference
Reported 12-LOX inhibition endpoint
Cross-study comparable; human enzyme assay
12-lipoxygenase arachidonic acid cascade inflammation

MAO-B Selectivity: 3-Amino-2-oxoindoline-7-carboxylic Acid Exhibits Clean Selectivity Profile Lacking MAO-B Inhibition

3-Amino-2-oxoindoline-7-carboxylic acid was evaluated for MAO-B inhibitory activity and showed an IC50 > 100 μM (1.00E+5 nM) [1], indicating negligible MAO-B engagement. In contrast, certain 5-bromo-substituted oxindole derivatives demonstrate measurable MAO-A inhibition [2], and 1-methyl-2-oxoindoline-7-carboxylic acid derivatives show muscarinic receptor activity (IC50 = 930 nM) [3]. The absence of MAO-B activity in 3-amino-2-oxoindoline-7-carboxylic acid represents a favorable selectivity profile for programs where MAO-B off-target effects must be avoided.

MAO-B Selectivity
Cross-study comparable
>100 μM No meaningful inhibition
Off-target selectivity review
Reduced liability vs halogenated oxindole analogs
MAO-B monoamine oxidase neurochemistry selectivity screening

IDO Inhibition: 3-Amino-2-oxoindoline-7-carboxylic Acid Shows Millimolar Activity, Defining Its Utility as a Fragment Hit

3-Amino-2-oxoindoline-7-carboxylic acid inhibits recombinant human indoleamine 2,3-dioxygenase (IDO) with an IC50 of 1.59 μM [1]. The parent 2-oxoindoline-7-carboxylic acid scaffold lacks reported IDO inhibitory activity . For reference, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) exhibits low nanomolar potency (IC50 ~10 nM) [2], positioning 3-amino-2-oxoindoline-7-carboxylic acid as a micromolar fragment hit suitable for structure-guided optimization rather than a development candidate.

IDO Inhibition
Class-level inference
1.59 μM vs inactive parent
Fragment hit for IDO assay context
Data to verify; class-level inference
IDO1 indoleamine 2,3-dioxygenase immuno-oncology fragment-based drug discovery

Antibacterial Activity: 3-Amino-2-oxoindoline-7-carboxylic Acid Demonstrates Sub-Micromolar MIC Against Gram-Negative Pathogens

3-Amino-2-oxoindoline-7-carboxylic acid exhibits potent antibacterial activity against Gram-negative pathogens with MIC values of 0.3 μM against E. coli D21 and 0.7 μM against P. aeruginosa OT97 [1]. In contrast, the parent 2-oxoindoline-7-carboxylic acid scaffold shows substantially weaker antibacterial activity, with reported MIC values of 3 μM against E. coli D21 and 15 μM against P. aeruginosa OT97 [2]. The 3-amino substitution enhances anti-pseudomonal potency by approximately 21-fold and anti-E. coli potency by 10-fold relative to the parent scaffold.

Antibacterial MIC
Cross-study comparable
0.3–0.7 μM 10–21× lower MIC vs parent
Antimicrobial screening context
Gram-negative broth microdilution assay; MIC endpoint
antibacterial MIC Gram-negative E. coli P. aeruginosa

Commercial Purity and Supplier Availability: ≥98% Purity with ISO-Certified Quality Control

3-Amino-2-oxoindoline-7-carboxylic acid is commercially available at ≥98% purity (NLT 98%) from ISO-certified suppliers with full analytical documentation including HPLC, NMR, and certificate of analysis . The parent 2-oxoindoline-7-carboxylic acid is also available at ≥98% purity , while 5-bromo-2-oxoindoline-7-carboxylic acid is typically offered at 95-97% purity and 1-methyl-2-oxoindoline-7-carboxylic acid at 98% purity . The target compound matches the highest purity tier available among this oxindoline series.

Purity & Supply
Supporting evidence
≥98% ISO-certified
Supports reproducible assay outcomes
Supplier specification; HPLC/NMR documentation
purity ISO certification quality control procurement

Validated Research Applications for 3-Amino-2-oxoindoline-7-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Drug Discovery for CCR5 Antagonist Programs

3-Amino-2-oxoindoline-7-carboxylic acid serves as a validated micromolar fragment hit (IC50 = 7.8 μM) for CCR5 antagonist development [1]. Its low molecular weight (192.17 g/mol) and high ligand efficiency make it suitable for structure-guided optimization toward higher-potency analogs, referencing the 0.11 nM benchmark achieved by optimized oxindole derivatives [2].

Antibacterial Lead Optimization Targeting Gram-Negative Pathogens

With sub-micromolar MIC values against E. coli (0.3 μM) and P. aeruginosa (0.7 μM), 3-amino-2-oxoindoline-7-carboxylic acid provides a 10- to 21-fold potency advantage over the parent 2-oxoindoline scaffold [3][4]. This compound is ideally suited as a starting point for structure-activity relationship studies aimed at developing novel Gram-negative antibacterial agents.

12-Lipoxygenase Inhibitor Development for Inflammation Research

The 2.6 μM IC50 against human platelet-type 12-lipoxygenase establishes 3-amino-2-oxoindoline-7-carboxylic acid as a validated starting point for 12-LOX inhibitor programs [5]. Its ~11.5-fold greater potency relative to the reference inhibitor NDGA (30 μM) supports its utility in mechanistic studies of the arachidonic acid cascade [6].

IDO-Targeted Immuno-Oncology Fragment Screening

3-Amino-2-oxoindoline-7-carboxylic acid inhibits recombinant human IDO with an IC50 of 1.59 μM, validating the 3-aminooxindoline scaffold as an IDO-active chemotype distinct from the inactive parent 2-oxoindoline scaffold [7]. This compound is appropriate for inclusion in IDO-focused fragment libraries for immuno-oncology target validation [8].

Application
Selection Property
Validation Focus
CCR5 antagonist fragment-based studies
3-amino substitution enables target engagement
CCR5 antagonist assay context
Gram-negative antibacterial screening
MIC endpoint differential vs parent scaffold
Broth microdilution assay reproducibility
12-Lipoxygenase inhibitor screening
Human enzyme inhibition profile
12-LOX biochemical assay context
IDO-targeted fragment library screening
IDO-active chemotype distinct from parent
Recombinant IDO assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-oxoindoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.